Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide
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Overview
Description
Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the family of benzothiophenes. This compound is characterized by a fused ring structure consisting of a benzene ring and a thiophene ring, with a methyl group at the 3-position and a dioxide group at the 1,1-position. It is known for its significant applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under mild reaction conditions . Another method includes the electrochemically-promoted synthesis using graphite felt electrodes under constant current electrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of highly efficient catalytic systems, such as Rh/N-methylated ZhaoPhos ligand L2, allows for the production of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides on a gram scale with high yield and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiophenes, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and
Properties
CAS No. |
6383-16-0 |
---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H10O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 |
InChI Key |
KBYXDHDXOXUXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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